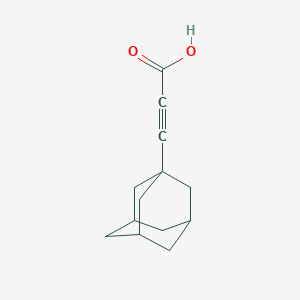![molecular formula C33H21Cl3N4O6 B394640 N-[(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE](/img/structure/B394640.png)
N-[(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a benzamide group, and multiple substituents, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the benzamide group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various chlorinated compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the compound with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophiles employed.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential as a bioactive compound, with applications in studying enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antiviral activities.
Industry: It may find use in the development of new materials, coatings, or other industrial applications.
Mechanism of Action
The mechanism of action of N-[(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
4-(2-nitrophenoxy)benzamide derivatives: These compounds share a similar benzamide structure and have been studied for their potential antiviral properties.
N-(4-methoxybenzyl)-butyramide: This compound has a related benzylidene structure and is used in various chemical applications.
Uniqueness
N-[(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE stands out due to its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C33H21Cl3N4O6 |
|---|---|
Molecular Weight |
675.9g/mol |
IUPAC Name |
N-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-(1,3-dioxoisoindol-2-yl)benzamide |
InChI |
InChI=1S/C33H21Cl3N4O6/c1-45-26-11-10-17(13-27(26)46-2)12-23-29(38-40(33(23)44)28-24(35)15-19(34)16-25(28)36)37-30(41)18-6-5-7-20(14-18)39-31(42)21-8-3-4-9-22(21)32(39)43/h3-16H,1-2H3,(H,37,38,41)/b23-12- |
InChI Key |
NXRIQRHONINHPK-FMCGGJTJSA-N |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)C4=CC(=CC=C4)N5C(=O)C6=CC=CC=C6C5=O)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=NN(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)C4=CC(=CC=C4)N5C(=O)C6=CC=CC=C6C5=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)C4=CC(=CC=C4)N5C(=O)C6=CC=CC=C6C5=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B394558.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B394560.png)
![5-({[2-(TERT-BUTYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)ISOPHTHALIC ACID](/img/structure/B394564.png)
![N'-(3-CHLORO-4-METHYLPHENYL)-N-{2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE](/img/structure/B394565.png)
![methyl 2-[(2-pyrazinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B394568.png)
![2-[5-(Azepane-1-sulfonyl)-2-chloro-benzoylamino]-benzoic acid](/img/structure/B394569.png)
![17-(1,3-benzodioxol-5-yl)-1,8-dibromo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B394571.png)

![3-[10-(1-Methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B394574.png)
![2-chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B394576.png)
![2-Chloro-5-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B394577.png)
![2-Phenyl-4-(2-pyridinylsulfanyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B394580.png)

